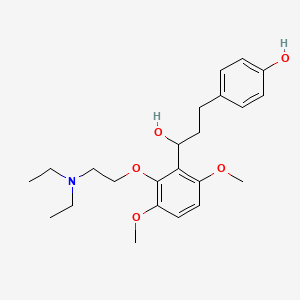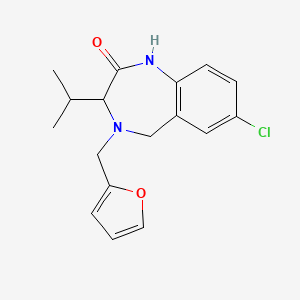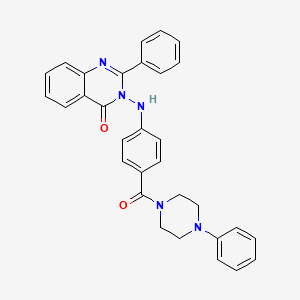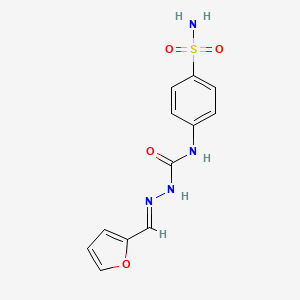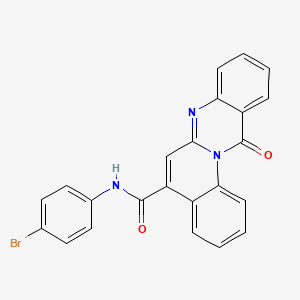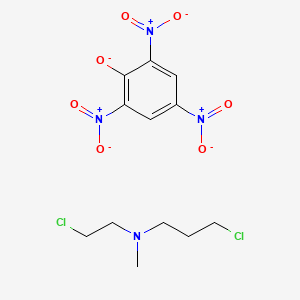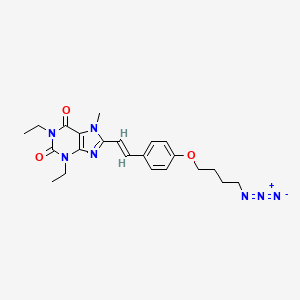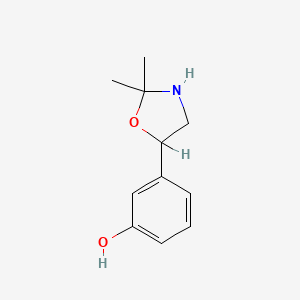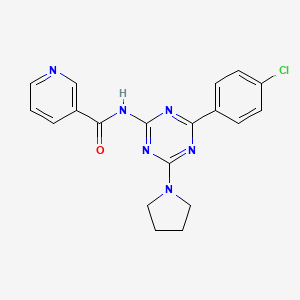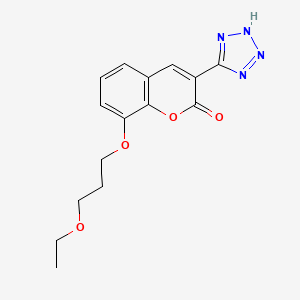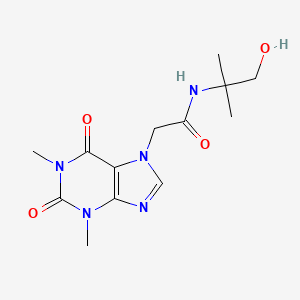
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol typically involves the reaction of 7-theophyllineacetyl chloride with 2-amino-2-methyl-1-propanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol is similar to that of theophylline. It primarily acts by inhibiting phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels . This results in bronchodilation and anti-inflammatory effects. The compound may also interact with adenosine receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol can be compared with other theophylline derivatives, such as:
7-(2-Hydroxypropyl)theophylline: Known for its use in dissolution studies.
1,2,3-Triazole-containing theophylline derivatives: These compounds have shown potential anti-cancer activity.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
112767-69-8 |
|---|---|
Molecular Formula |
C13H19N5O4 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C13H19N5O4/c1-13(2,6-19)15-8(20)5-18-7-14-10-9(18)11(21)17(4)12(22)16(10)3/h7,19H,5-6H2,1-4H3,(H,15,20) |
InChI Key |
ZIRMYHBWEAQYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



